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OXYFEDRINE

Cat. No.: B1148326
CAS No.: 10097-61-7
M. Wt: 313.395
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Description

Historical Perspectives and Early Pharmacological Investigations of Oxyfedrine (B31961)

Early pharmacological investigations into this compound explored its effects on the cardiovascular system. Classified as a sympathomimetic and vasodilator, initial studies aimed to understand its impact on conditions characterized by reduced blood flow to the myocardium. wikipedia.orgpatsnap.com Research conducted by various pharmaceutical institutions contributed to the understanding of its potential in enhancing cardiac output and alleviating symptoms associated with insufficient myocardial blood supply. patsnap.com Studies in animal models, such as cats and rats, were conducted to investigate its anti-anginal properties and effects on blood pressure and heart rate. medchemexpress.comnih.gov For instance, research in cats demonstrated anti-anginal action with oral administration. medchemexpress.com Comparative pharmacological studies in animals also assessed the activity of different forms of this compound. nih.gov

Evolution of Research Paradigms and Modern Scientific Interest in this compound

The research paradigms surrounding this compound have evolved over time. While initial focus was heavily on its cardiovascular applications, more modern scientific interest has emerged in exploring its potential in other areas, such as oncology. Recent academic research has investigated this compound's role as a sensitizing agent in cancer therapy. researchgate.netnih.gov Studies have explored its ability to inhibit aldehyde dehydrogenase (ALDH) enzymes, which can play a role in drug resistance in cancer cells. researchgate.netnih.gov This has led to investigations into combining this compound with other agents, such as sulfasalazine (B1682708), to enhance cell death in resistant cancer cell lines, both in vitro and in vivo. researchgate.netnih.govtargetmol.com This represents a shift in research focus, exploring new therapeutic avenues for this compound. Furthermore, research has also touched upon its potential in other areas, including its antimicrobial activity against certain bacteria in vitro. mdpi.com

Overview of Key Pharmacological Classifications and Primary Mechanisms of Action

This compound is primarily classified as a sympathomimetic agent and a coronary vasodilator. wikipedia.org Its pharmacological actions are multifaceted, contributing to its effects on the cardiovascular system. A key mechanism involves its action as a β-adrenergic receptor partial agonist. wikipedia.org It appears to be non-selective for β1- and β2-adrenergic receptors but is selective for β-adrenergic receptors over α-adrenergic receptors. wikipedia.org However, some reports suggest it may interact with α-adrenergic receptors at high concentrations, acting as a partial agonist or antagonist. wikipedia.org

Another significant aspect of this compound's mechanism of action is its potential to act as a norepinephrine (B1679862) releasing agent, primarily through its major active metabolite, norephedrine (B3415761). wikipedia.org This indirectly acting sympathomimetic effect can influence cardiovascular function. wikipedia.org

In the context of its historical use in cardiovascular conditions, this compound has been found to depress the tonicity of coronary vessels, improve myocardial metabolism to enhance hypoxia tolerance, and exert positive chronotropic and inotropic effects. wikipedia.orgmedicaldialogues.in These actions contribute to improved blood flow and oxygen delivery to the myocardium. patsnap.compatsnap.com The positive chronotropic and inotropic effects are considered particularly important as they may prevent the coronary steal phenomenon sometimes associated with other vasodilators used for angina. wikipedia.org

More recent research has identified an additional mechanism related to its potential in cancer therapy: the inhibition of aldehyde dehydrogenase (ALDH) enzymes. researchgate.netnih.gov This inhibitory action can lead to the accumulation of cytotoxic aldehydes, sensitizing cancer cells to certain therapies. researchgate.netnih.gov

The primary mechanisms of action can be summarized as follows:

β-adrenergic receptor partial agonism: Stimulates β-adrenergic receptors, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, vasodilation, and increased myocardial contractility. wikipedia.orgpatsnap.compatsnap.com

Norepinephrine release (via metabolite norephedrine): Contributes to sympathomimetic effects. wikipedia.org

Coronary vasodilation: Relaxes smooth muscle in coronary arteries, improving blood flow. wikipedia.orgpatsnap.com

Improved myocardial metabolism: Enhances the heart's ability to tolerate hypoxia. wikipedia.orgmedicaldialogues.in

Positive chronotropic and inotropic effects: Increases heart rate and contractility. wikipedia.orgmedicaldialogues.in

Aldehyde dehydrogenase (ALDH) inhibition: Inhibits enzymes involved in aldehyde metabolism, with implications for cancer cell sensitivity. researchgate.netnih.gov

The diverse pharmacological actions of this compound highlight its complex interaction with biological systems, which continues to be explored in academic research.

Key Pharmacological Actions of this compound

ActionDescriptionRelevant Receptors/Enzymes Involved
β-adrenergic receptor partial agonismStimulates β-adrenergic receptors, increasing cAMP, vasodilation, and contractility.β1 and β2 adrenergic receptors (non-selective partial agonism) wikipedia.org
Norepinephrine release (via metabolite)Indirect sympathomimetic effect through the release of norepinephrine.Adrenergic receptors (indirectly) wikipedia.org
Coronary vasodilationRelaxation of coronary vessel smooth muscle.Primarily downstream effects of β-agonism and potentially direct action wikipedia.orgpatsnap.com
Improved myocardial metabolismEnhances the heart's tolerance to low oxygen conditions.Mechanisms related to oxygen utilization and energy pathways wikipedia.orgmedicaldialogues.in
Positive chronotropic and inotropic effectsIncreases heart rate and the force of myocardial contraction.Primarily β-adrenergic receptor stimulation wikipedia.orgmedicaldialogues.in
Aldehyde dehydrogenase (ALDH) inhibitionInhibits enzymes involved in the metabolism of aldehydes, potentially sensitizing cancer cells.Aldehyde dehydrogenase (ALDH) enzymes researchgate.netnih.gov

Properties

CAS No.

10097-61-7

Molecular Formula

C19H23NO3

Molecular Weight

313.395

Origin of Product

United States

Synthetic Chemistry and Stereochemical Considerations of Oxyfedrine

Established Synthetic Pathways and Precursor Chemistry

A key established synthetic route for Oxyfedrine (B31961) is the Mannich condensation. wikipedia.org This reaction typically involves the condensation of phenylpropanolamine with formaldehyde (B43269) and m-acetanisole (3-acetylanisole). wikipedia.org

Another reported synthesis utilizes (-)-erythro-norephedrine as an intermediate. nih.gov This intermediate, obtained through a multi-step synthesis starting from 14C-benzene in one study, functions as a precursor for the carbon-labelled this compound hydrochloride. nih.gov

The β-aminoketone core structure, present in this compound, is a versatile building block in organic synthesis and can be prepared through various methods, including Mannich reactions (catalytic, non-catalytic, and one-pot procedures), condensation reactions, and reactions from propargylic alcohols, reductive hydroamination, alkylation, carbonylative coupling, and acid hydrolysis of metal complexes. rsc.orgrsc.org

Stereoisomeric Forms of this compound and Their Synthesis

This compound possesses two stereocenters, leading to the possibility of multiple stereoisomers. The absolute stereochemistry of this compound has been described as (R,S)-(±) for the racemic mixture and (alphaS,betaR) for a specific isomer. fda.govchemspider.com The presence of these stereocenters necessitates specific synthetic approaches to control the resulting stereoisomers.

FeatureDetailSource
Defined Stereocenters2 nih.govnih.gov
StereochemistryABSOLUTE nih.govnih.govfda.gov
Racemic Form(R,S)-(±) chemspider.com
Specific Isomer Example(alphaS,betaR) chemspider.com

Enantiomeric Synthesis Approaches

The synthesis of specific enantiomers of compounds with chiral centers often involves the use of chiral synthons or asymmetric synthesis methodologies. mpdkrc.edu.insci-hub.se While general principles of enantioselective synthesis involve creating a chiral center in a prochiral substrate using chiral agents, specific details for the enantiomeric synthesis of this compound itself are not extensively detailed in the provided search results beyond the mention of its stereochemistry. mpdkrc.edu.insci-hub.se However, the use of L-norephedrine as a chiral building block has been noted in the context of preparing compounds like this compound. sci-hub.se

Diastereomeric Considerations

The synthesis of molecules with multiple stereocenters, like this compound, involves considerations of diastereoselectivity, which is the preferential formation of one diastereomer over another. In some synthetic strategies for β-aminoketones, which form the core of this compound, stereoselective preparation leading to specific diastereoisomers has been reported. researchgate.net For example, Mannich reactions in the synthesis of certain β-aminoketones have shown exclusive stereoselectivity, resulting in the formation of a single diastereoisomer with a defined configuration at a new stereocenter. researchgate.net This highlights the importance of reaction conditions and catalyst choice in controlling the diastereomeric outcome during the synthesis of compounds like this compound.

Advanced Methodologies in this compound Analog Synthesis

Advanced methodologies in organic synthesis are continuously being developed to achieve greater efficiency, selectivity, and control over the preparation of complex molecules and their analogs. al-edu.com While the provided information does not detail advanced methodologies specifically for this compound analog synthesis, the broader field of β-aminoketone synthesis, relevant to this compound's structure, has seen progress. This includes catalytic and one-pot Mannich reactions, as well as syntheses involving condensation reactions and other approaches aimed at constructing the β-aminoketone core. rsc.orgrsc.org The development of novel catalytic systems, such as magnetic nanocatalysts, has been explored for the efficient synthesis of β-aminoketones with high yields and reduced reaction times. rsc.org Additionally, research into the synthesis of analogs of existing drugs, including those with antimicrobial activity, sometimes involves functionalization of the parent compound through various chemical reactions. acs.org

Pharmacological Classification and Receptor Interaction Profiling of Oxyfedrine

Classification as a Sympathomimetic Amine

Oxyfedrine (B31961) is recognized as a sympathomimetic amine. wikipedia.orgwikiwand.compatsnap.com Sympathomimetic drugs generally exert their effects by directly activating adrenergic receptors, indirectly increasing the availability of endogenous catecholamines, or a combination of both mechanisms. wikipedia.organeskey.com this compound is a phenethylamine (B48288) and amphetamine derivative, structurally related to compounds that interact with the adrenergic system. wikipedia.orgwikiwand.com Its classification as a sympathomimetic agent underscores its capacity to influence physiological responses mediated by the sympathetic nervous system. wikipedia.org

Beta-Adrenergic Receptor Modulatory Characteristics

This compound is characterized as a beta-adrenergic receptor partial agonist. wikipedia.orgwikiwand.commedicaldialogues.intargetmol.commims.com This means it can activate beta-adrenergic receptors to produce a submaximal response compared to a full agonist. nih.gov Its interaction with beta-adrenergic receptors is a key aspect of its pharmacological activity. patsnap.compatsnap.com

Beta-1 Adrenergic Receptor Affinity and Partial Agonism

This compound demonstrates affinity for beta-1 adrenergic receptors and acts as a partial agonist at these sites. patsnap.comncats.io Activation of beta-1 receptors, predominantly found in the heart, typically leads to increased heart rate and contractility. patsnap.compatsnap.comdroracle.ai Studies have indicated that this compound can exert positive chronotropic and inotropic effects, consistent with beta-1 adrenergic stimulation. wikipedia.orgwikiwand.commedicaldialogues.in The partial agonistic nature implies that while it can stimulate these receptors, the maximal response achieved is less than that of a full agonist. nih.gov Research suggests a dual action on beta-adrenergic receptors consistent with partial agonistic activity, which helps explain its hemodynamic and metabolic effects. nih.gov

Comparative Analysis with Full Agonists and Antagonists

Comparing this compound to full agonists and antagonists of beta-adrenergic receptors highlights its distinct pharmacological profile. Full agonists, such as isoprenaline, elicit a maximal response upon binding to the receptor. nih.govnih.gov Beta-adrenergic antagonists, or beta-blockers, block the action of agonists at these receptors. aneskey.compatsnap.com As a partial agonist, this compound produces a submaximal effect and can also attenuate the effects of full agonists by competing for receptor binding sites. nih.govnih.gov Studies comparing this compound with a full agonist like isoprenaline have shown that this compound pre-treatment can significantly attenuate the hemodynamic effects of isoprenaline, shifting the dose-response curve to the right, which is attributed to a beta-antagonistic property of this compound. nih.gov This dual action—acting as an agonist in the absence of a full agonist and a functional antagonist in the presence of one—is characteristic of partial agonists. nih.gov Compared to beta-blockers like propranolol (B1214883), this compound can achieve some degree of beta-adrenoceptor blockade without reducing cardiac output or left ventricular dP/dt max. nih.gov

Here is a comparison of receptor interactions:

Receptor TypeThis compound ActionFull Agonist Action (e.g., Isoprenaline)Antagonist Action (e.g., Propranolol)
Beta-1 AdrenergicPartial AgonistFull AgonistAntagonist
Beta-2 AdrenergicPartial AgonistFull AgonistAntagonist (some selectivity exists)
Alpha-AdrenergicPartial Agonist/Antagonist (at high concentrations)Agonist (variable affinity)Antagonist (variable selectivity exists)

Alpha-Adrenergic Receptor Interactions at Elevated Concentrations

While this compound primarily targets beta-adrenergic receptors, it has been reported to interact with alpha-adrenergic receptors at high concentrations. wikipedia.orgwikiwand.com At these elevated levels, this compound can act as a partial agonist or antagonist of alpha-adrenergic receptors. wikipedia.orgwikiwand.com Alpha-adrenergic receptors, including subtypes alpha-1 and alpha-2, are involved in various physiological processes, such as vasoconstriction and modulation of neurotransmitter release. aneskey.comdroracle.aimedchemexpress.com The interaction of this compound with these receptors at higher concentrations suggests a broader influence on the sympathetic nervous system at increased doses.

Interaction with Catecholamine Transport and Release Mechanisms

This compound is a chemical compound with a defined pharmacological profile, primarily recognized for its cardiovascular effects. It is classified within the broader category of sympathomimetic agents, specifically acting as a beta-adrenergic receptor partial agonist and a coronary vasodilator. wikipedia.orgmims.comdrugcentral.orgmusc.edu Its mechanism of action involves direct effects on the myocardium and vascular smooth muscle, as well as indirect effects mediated through a major active metabolite. wikipedia.orgpatsnap.compatsnap.com

This compound is classified as a sympathomimetic agent, a coronary vasodilator, and a beta-adrenergic receptor partial agonist. wikipedia.orgmims.comdrugcentral.orgmusc.edu It is also described as an antianginal and antihypertensive agent. medicaldialogues.in

Its primary mechanism involves stimulating beta-adrenergic receptors. patsnap.compatsnap.com Research indicates that this compound acts as a partial agonist at beta-adrenergic receptors. wikipedia.orgmims.comwikiwand.comnih.gov It appears to be non-selective for the β₁ and β₂ adrenergic receptor subtypes but demonstrates selectivity for beta-adrenergic receptors over alpha-adrenergic receptors. wikipedia.orgwikiwand.com However, at higher concentrations, this compound has been reported to interact with alpha-adrenergic receptors, potentially acting as a partial agonist or antagonist at these sites. wikipedia.orgwikiwand.com

Activation of beta-adrenergic receptors by this compound leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, particularly in cardiac cells. patsnap.compatsnap.com Elevated cAMP levels subsequently enhance the activity of protein kinase A (PKA), which in turn phosphorylates proteins involved in cardiac contraction, leading to increased calcium ion influx and consequently stronger myocardial contractions. patsnap.com This positive inotropic effect contributes to improved cardiac output. patsnap.compatsnap.com

In addition to its direct beta-adrenergic effects, this compound also functions as a vasodilator, particularly in the coronary arteries. mims.comdrugcentral.orgpatsnap.compatsnap.commedicaldialogues.in This vasodilation is attributed to the relaxation of vascular smooth muscle cells, which reduces peripheral resistance and improves blood flow. patsnap.compatsnap.com The combined effects of increased myocardial contractility and coronary vasodilation contribute to improved oxygen delivery to the heart muscle. patsnap.compatsnap.com

Studies investigating the interaction of this compound with beta-adrenergic receptors have shown that it can attenuate the effects of pure beta-agonists like isoprenaline, suggesting a beta-antagonistic property consistent with partial agonistic activity. nih.gov This dual action on beta-adrenergic receptors may explain the differences in hemodynamic and metabolic profiles observed with this compound compared to pure beta-agonists. nih.gov

Role of Norephedrine (B3415761) as an Active Metabolite in Norepinephrine (B1679862) Release

Norephedrine is identified as a major active metabolite of this compound. wikipedia.orgwikiwand.com this compound is a substituted phenethylamine and amphetamine derivative, and its structure is related to l-norephedrine. wikipedia.orgwikiwand.com

The metabolism of this compound to norephedrine suggests a potential for indirect sympathomimetic effects. wikipedia.orgwikiwand.com Norephedrine itself is known to act as a norepinephrine releasing agent. wikipedia.orgwikiwand.comwikipedia.orgnih.govwikipedia.org This means that norephedrine can promote the release of stored norepinephrine from sympathetic nerve terminals. wikipedia.orgwikiwand.comwikipedia.org Norepinephrine is a key neurotransmitter in the sympathetic nervous system that acts on both alpha and beta-adrenergic receptors. mims.comwikipedia.org

Research has indicated that this compound can cause partial depletion of cardiac noradrenaline, further supporting its potential to influence norepinephrine levels, likely through its metabolism to norephedrine. capes.gov.br About 75% to 100% of this compound is reported to be excreted as norephedrine in urine, highlighting the significance of this metabolic pathway. wikipedia.orgwikiwand.com

Comparative Pharmacology of this compound with Related Compounds

This compound belongs to the class of sympathomimetic amines and is structurally related to phenethylamine and amphetamine derivatives. wikipedia.orgmusc.eduwikiwand.com It shares some pharmacological characteristics with other compounds in this class, such as ephedrine (B3423809) and phenylephrine (B352888), but also exhibits distinct properties.

Compared to pure beta-agonists, this compound's classification as a partial beta-adrenergic receptor agonist suggests a ceiling effect on the level of receptor activation it can induce. nih.gov This contrasts with full agonists that can elicit a maximal response. This partial agonism may contribute to a different profile of cardiovascular effects compared to full agonists. nih.gov

While both this compound and ephedrine are sympathomimetics and have connections to norepinephrine release (ephedrine also acts as a norepinephrine releasing agent drugcentral.orgopenanesthesia.org), this compound's primary classification includes its role as a coronary vasodilator and partial beta-agonist. wikipedia.orgmims.comdrugcentral.orgmusc.edu Ephedrine is also an alpha and beta-adrenergic agonist. drugcentral.org The metabolism of this compound to norephedrine, a norepinephrine releasing agent, provides a specific link in its comparative pharmacology to compounds that modulate norepinephrine release. wikipedia.orgwikiwand.comwikipedia.orgnih.govwikipedia.org

Phenylephrine is another sympathomimetic agent, primarily known as an alpha-1 adrenergic receptor agonist, leading to vasoconstriction. drugcentral.org While this compound can interact with alpha receptors at high concentrations, its primary activity is on beta receptors and as a vasodilator, differentiating it from compounds like phenylephrine which predominantly exert vasoconstrictor effects via alpha-1 activation. wikipedia.orgdrugcentral.orgwikiwand.com

The unique combination of partial beta-adrenergic agonism, coronary vasodilation, and the generation of norephedrine as an active metabolite distinguishes the pharmacological profile of this compound from other related sympathomimetic compounds.

Pharmacodynamic Mechanisms of Oxyfedrine at Molecular and Cellular Levels

Cyclic Adenosine (B11128) Monophosphate (cAMP) and Protein Kinase A (PKA) Pathway Modulation

Oxyfedrine (B31961) functions as a beta-adrenergic receptor partial agonist. wikipedia.org Activation of beta-adrenergic receptors, particularly beta-1 receptors concentrated in the heart, leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) within cardiac cells. patsnap.comwikipedia.org Elevated cAMP levels subsequently enhance the activity of protein kinase A (PKA). patsnap.comwikipedia.org PKA is a crucial enzyme that phosphorylates various target proteins involved in cardiac excitation-contraction coupling and other cellular processes. patsnap.comwikipedia.orgnih.gov This cascade of events, initiated by beta-adrenergic receptor stimulation and the subsequent rise in cAMP and PKA activity, contributes to some of the observed cardiac effects of this compound. patsnap.comwikipedia.org

Intracellular Calcium Ion Dynamics and Contractility Regulation

The increase in cAMP levels and subsequent activation of PKA induced by this compound influence intracellular calcium ion (Ca²⁺) dynamics in myocardial cells. Elevated cAMP levels enhance the influx of calcium ions into cardiac cells during the action potential. patsnap.com Calcium is a critical mediator of muscle contraction, and its increased presence within myocardial cells promotes stronger and more forceful contractions. patsnap.comgetinge.combiorxiv.org This effect contributes to an improvement in the heart's pumping efficiency and enhances cardiac output. patsnap.com The regulation of intracellular calcium is a key mechanism by which this compound influences myocardial contractility. patsnap.com

Myocardial Energetics and Oxygen Metabolism Enhancement

This compound has been shown to improve myocardial metabolism, which allows the heart to better sustain hypoxic conditions. wikipedia.orgmedicaldialogues.injchps.comdrugtodayonline.comwikidoc.org This improvement in myocardial energetics contributes to its antianginal effects by helping to balance myocardial oxygen supply and demand. patsnap.comnih.govapollopharmacy.inpharmacyfreak.com Studies have indicated that this compound can enhance myocardial oxygen consumption and improve coronary blood flow, thereby increasing oxygen delivery to myocardial tissues and potentially preventing ischemic damage. patsnap.compatsnap.com The improvement in myocardial oxygen balance is thought to be derived from a reduction in energy requirement due to decreased heart size and ventricular wall tension, alongside an increase in myocardial oxygen supply through coronary dilation, even in the presence of increased contractility. nih.gov

Research findings related to this compound's effect on myocardial metabolism under stress conditions are illustrated in the table below, based on a study in patients with coronary heart disease during atrial pacing nih.gov:

ParameterChange with this compound
Angina Threshold+11%
ST-segment Depression-48%
Lactate (B86563) Production-63%
Coronary Venous O₂ Saturation+35%

This data suggests that this compound improves the heart's ability to tolerate stress, as indicated by the increased angina threshold and reduced markers of ischemia like ST-segment depression and lactate production. nih.gov The rise in coronary venous O₂ saturation further supports improved myocardial oxygenation. nih.gov

Vascular Smooth Muscle Relaxation and Vasodilation Mechanisms

This compound acts as a vasodilator, primarily by inducing the relaxation of vascular smooth muscle cells. ontosight.aipatsnap.compatsnap.comjchps.comwikidoc.orgapollopharmacy.inwikidoc.orgnih.gov This relaxation reduces vascular resistance, leading to improved blood flow. patsnap.compatsnap.com Vasodilation can occur through various mechanisms, including the reduction of intracellular calcium concentrations or the increase of cyclic nucleotides like cAMP or cyclic guanosine (B1672433) monophosphate (cGMP) in smooth muscle cells. wikidoc.orgcvphysiology.commdpi.commhmedical.com this compound's vasodilatory effects contribute to lessening the cardiac workload. patsnap.com

Coronary Vasculature Depressing Effects

This compound has been found to depress the tonicity of coronary vessels. wikipedia.orgmedicaldialogues.injchps.comwikidoc.org This effect contributes to increased blood flow through the coronary arteries, which is particularly beneficial in conditions like angina pectoris by improving oxygen supply to the heart muscle and reducing ischemia. ontosight.aipatsnap.com Studies have demonstrated that this compound can increase coronary blood flow in both normal and ischemic myocardial regions. ncats.io

Peripheral Vascular Resistance Modulation

Beyond its effects on coronary vessels, this compound also influences peripheral circulation by causing peripheral vasodilation. patsnap.com This action reduces systemic vascular resistance, thereby decreasing the workload on the heart. patsnap.comwikidoc.orgnih.govmhmedical.com The combined effect of increased myocardial contractility and reduced peripheral vascular resistance contributes to this compound's effectiveness in managing cardiovascular conditions. patsnap.com

A study investigating the hemodynamic effects of intravenous this compound in patients with acute myocardial infarction observed a slight fall in peripheral vascular resistance. researchgate.net

Influence on Myocardial Metabolism Under Hypoxic Conditions

This compound improves myocardial metabolism, enabling the heart to better withstand hypoxia. wikipedia.orgmedicaldialogues.injchps.comdrugtodayonline.comwikidoc.org This effect is crucial in conditions where oxygen supply to the myocardium is compromised. By enhancing the heart's ability to function under low-oxygen conditions, this compound helps to protect against ischemic damage and reduce the severity of symptoms like angina pectoris. patsnap.compatsnap.comnih.govapollopharmacy.inpharmacyfreak.com The improvement in myocardial metabolism under hypoxia is a significant aspect of this compound's therapeutic profile in coronary heart disease. drugtodayonline.comnih.gov

Aldehyde Dehydrogenase (ALDH) Enzyme Inhibition

This compound has been identified as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes. ALDHs are a group of enzymes responsible for the oxidation of various endogenous and exogenous aldehydes into their corresponding carboxylic acids, playing a crucial role in detoxification pathways. frontiersin.org Inhibition of ALDH can lead to the accumulation of reactive aldehydes, which can have significant cellular consequences.

Structural Basis for ALDH Inhibition

This compound is a structural analog of dyclonine (B1211874), another compound known to function as an ALDH inhibitor. researchgate.netresearchgate.net Both this compound and dyclonine contain a specific structural motif that is required for the covalent inhibition of ALDH enzymes. researchgate.netresearchgate.net This structural feature allows them to interact with and inactivate ALDH, thereby impairing the enzyme's ability to metabolize aldehydes. researchgate.netresearchgate.net

Impact on Intracellular Aldehyde Accumulation

Inhibition of ALDH by this compound leads to an increase in the intracellular concentration of various aldehydes. A notable example is the cytotoxic aldehyde 4-hydroxynonenal (B163490) (4-HNE), a product of lipid peroxidation. researchgate.netnih.govphysiology.orgnih.gov Studies have shown that treatment with this compound can enhance the accumulation of 4-HNE in cells. researchgate.netresearchgate.netresearchgate.net This accumulation of cytotoxic aldehydes is implicated in inducing cell death, particularly in the context of oxidative stress and in combination with other agents that disrupt cellular redox balance. researchgate.netresearchgate.netnih.govresearchgate.net

Research findings on this compound's impact on ALDH activity and aldehyde accumulation are summarized in the table below:

Cell LineThis compound ConcentrationIncubation TimeEffect on ALDH ActivityEffect on 4-HNE AccumulationReference
HCT11650 µM48 hSuppressedEnhanced researchgate.netchemsrc.commedchemexpress.commedchemexpress.cntargetmol.commedchemexpress.com
HSC-450 µM48 hSuppressedEnhanced researchgate.netchemsrc.commedchemexpress.commedchemexpress.cntargetmol.commedchemexpress.com

Glutathione (B108866) (GSH) Pathway Modulation and Oxidative Stress Response

The glutathione (GSH) system is a primary defense mechanism against oxidative stress in cells. mdpi.comarborassays.com GSH is a key antioxidant that helps neutralize reactive oxygen species (ROS) and detoxify harmful compounds, including lipid peroxides and aldehydes. nih.govmdpi.comarborassays.com

This compound has been shown to interact with the GSH pathway, primarily by sensitizing cells to the effects of GSH depletion. researchgate.netresearchgate.net While this compound itself at certain concentrations may not directly deplete GSH levels, its inhibition of ALDH leads to the accumulation of aldehydes like 4-HNE, which can contribute to oxidative stress. researchgate.netresearchgate.net The combination of ALDH inhibition by this compound and GSH depletion by other agents (such as sulfasalazine (B1682708) or buthionine sulfoximine) results in a synergistic increase in oxidative stress and cell death. researchgate.netnih.govresearchgate.netlink-j.org This suggests that this compound's impact on the oxidative stress response is closely linked to its effect on aldehyde metabolism and its interplay with the GSH system. researchgate.netresearchgate.net

Research indicates that a high concentration of GSH can contribute to drug resistance by enhancing the ability to inhibit lipid peroxidation and ferroptosis. researchgate.net this compound's ability to enhance the accumulation of lipid peroxidation products like 4-HNE, particularly when GSH is depleted, highlights its role in disrupting this protective mechanism. researchgate.netnih.govresearchgate.netlink-j.org

Modulation of Cellular Signaling Pathways Beyond Adrenergic Receptors

While this compound is known to interact with adrenergic receptors, research suggests it also influences other cellular signaling pathways. medchemexpress.comwikipedia.orgtargetmol.com Its ability to inhibit ALDH and modulate the GSH pathway indicates an impact on cellular signaling related to aldehyde metabolism and redox homeostasis. researchgate.netresearchgate.net

The accumulation of reactive aldehydes like 4-HNE, induced by this compound-mediated ALDH inhibition, can disrupt various signaling pathways by forming adducts with proteins, DNA, and RNA. frontiersin.org This can lead to impaired cellular homeostasis and enzyme inactivation. frontiersin.org

Furthermore, studies investigating the combined effects of this compound with other therapeutic agents have provided insights into its broader cellular impact. For instance, the combination of this compound and sulfasalazine (an xCT inhibitor that depletes GSH) has been shown to induce cell death in cancer cells, suggesting an influence on pathways related to ferroptosis, an iron-dependent form of cell death triggered by lipid peroxidation. researchgate.netnih.govresearchgate.netlink-j.orgfrontiersin.org This implies that this compound's effects extend to pathways regulating cell survival and death beyond those directly mediated by adrenergic receptors. researchgate.netnih.govresearchgate.netlink-j.orgfrontiersin.org

One study also noted that microarray analysis of tumor xenograft tissue revealed cyclooxygenase-2 expression as a potential biomarker for the efficacy of combination therapy involving this compound and sulfasalazine, suggesting an interaction with inflammatory or related signaling pathways. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Oxyfedrine

Identification of Essential Pharmacophoric Elements for Adrenergic Activity

The adrenergic activity of oxyfedrine (B31961) is primarily associated with its interaction with beta-adrenergic receptors. wikipedia.orgpatsnap.commedicaldialogues.in General SAR for adrenergic agonists indicates that a primary or secondary aliphatic amine separated by two carbons from a substituted benzene (B151609) ring is a minimal requirement for high agonist activity. wikipedia.org this compound possesses a phenethylamine (B48288) core structure, consistent with this general requirement for adrenergic ligands. wikipedia.org The presence of a hydroxyl group on the beta-carbon of the phenethylamine chain is also a common feature in many adrenergic agonists and antagonists and plays a role in receptor binding. wikipedia.orgnih.gov The nitrogen atom, being a secondary amine in this compound, is crucial for interacting with key residues in the adrenergic receptor binding site. wikipedia.org The aromatic ring systems contribute to hydrophobic interactions within the receptor pocket.

This compound is described as a beta-adrenergic receptor partial agonist. wikipedia.orgnih.gov It appears to be non-selective for the β₁ and β₂ subtypes but selective for beta over alpha receptors, although interactions with alpha receptors at high concentrations have been reported. wikipedia.org This suggests that while the core phenethylamine structure provides the basic adrenergic activity, the specific substituents, particularly the bulky 3-methoxypropiophenone group attached to the nitrogen, influence receptor subtype selectivity and the nature of the agonistic/antagonistic activity. wikipedia.org

Structural Requirements for Aldehyde Dehydrogenase Inhibitory Activity

Recent studies have identified this compound as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes. researchgate.netnih.gov This activity is distinct from its adrenergic effects and is attributed to specific structural features that allow it to interact with the ALDH active site. This compound contains a structural motif, specifically an aromatic ketone that can form a vinyl ketone moiety after beta-elimination of its amine substituent, which is required for covalent inhibition of ALDH enzymes. researchgate.netresearchgate.net This mechanism involves the covalent modification of a cysteine residue in the active site of the enzyme. researchgate.net The presence of the propiophenone (B1677668) group is likely key to this inhibitory activity. wikipedia.org This is supported by the fact that dyclonine (B1211874), another compound with a similar aromatic ketone structure, also functions as an ALDH inhibitor via a comparable mechanism. researchgate.netresearchgate.net SAR studies focusing on ALDH inhibition by this compound analogs would likely explore modifications to the propiophenone moiety and the linker region to understand their impact on inhibitory potency and selectivity towards different ALDH isoforms.

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking techniques are valuable tools in modern SAR studies, allowing for the prediction and analysis of ligand-receptor interactions at an atomic level. mdpi.comnih.govpensoft.netchemmethod.comrsc.org While specific computational studies on this compound's interaction with adrenergic receptors or aldehyde dehydrogenase were not detailed in the provided results, these methods can be applied to:

Predict Binding Modes: Molecular docking can predict how this compound and its analogs bind to the active sites of adrenergic receptors and ALDH enzymes, identifying key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). mdpi.compensoft.netchemmethod.com

Estimate Binding Affinities: Docking scores can provide an estimate of the binding strength of different compounds, helping to rank potential analogs. mdpi.comnih.govchemmethod.comrsc.org

Rationalize SAR Data: Computational studies can help explain observed SAR by visualizing how structural modifications affect the binding pose and interactions with the target protein.

Guide Analog Design: Based on the predicted interactions, computational methods can inform the design of novel this compound analogs with improved potency, selectivity, or desired activity profiles. slideshare.net

Study Stereoselectivity: Computational methods can investigate the differential binding of this compound stereoisomers to their targets, providing insights into the stereochemical influence on activity. slideshare.netgoogleapis.com

Molecular dynamics simulations can further complement docking studies by providing information on the stability of the ligand-receptor complex over time and the flexibility of the binding site. mdpi.comnih.govrsc.org

Design Strategies for Novel this compound Analogs

The design of novel this compound analogs is guided by the understanding of its SAR, aiming to optimize its pharmacological properties or develop compounds with different activity profiles. slideshare.netrjpdft.com Based on the known activities of this compound, design strategies could focus on:

Modifying Adrenergic Activity: Analogs could be designed to enhance selectivity for specific beta-adrenergic receptor subtypes (e.g., β₁) or to alter the degree of partial agonism. This might involve modifications to the phenethylamine core, the hydroxyl group, or the substituents on the aromatic rings. nih.gov

Targeting Aldehyde Dehydrogenase Inhibition: Analogs could be designed to increase the potency or selectivity of ALDH inhibition, potentially for applications in other therapeutic areas where ALDH modulation is beneficial. researchgate.netnih.govresearchgate.netwhiterose.ac.uk This would likely involve modifications to the propiophenone moiety.

Developing Dual-Acting Compounds: Given this compound's dual activity, analogs could be designed to optimize both adrenergic and ALDH inhibitory properties, or to create compounds with different combinations of these activities.

Altering Physicochemical Properties: Modifications can be made to influence properties like lipophilicity, solubility, and metabolic stability, which affect pharmacokinetics. researchgate.net

Stereochemical Modifications: Synthesis of specific stereoisomers or novel chiral analogs could lead to compounds with improved activity or reduced off-target effects. ijpsjournal.comslideshare.net

Bioisosteric Replacements: Replacing functional groups with bioisosteres can lead to analogs with altered properties while maintaining similar biological activity, or to explore novel interactions. slideshare.netrjpdft.com

These design strategies are often employed in conjunction with computational methods to predict the potential activity and properties of novel compounds before their synthesis and biological evaluation. pensoft.netslideshare.net

Preclinical Pharmacological Investigations of Oxyfedrine: in Vitro and in Vivo Non Human Studies

Anti-Cancer Research: Cellular and Xenograft Models

Sensitization of Cancer Cells to Glutathione-Depleting Agents (e.g., Sulfasalazine (B1682708), Buthionine Sulfoximine)

Studies have demonstrated that oxyfedrine (B31961) (OXY) can sensitize cancer cells to the effects of glutathione (B108866) (GSH)-depleting agents such as sulfasalazine (SSZ) and buthionine sulfoximine (B86345) (BSO). wikipedia.orgfishersci.sewikidata.orgdrugbank.comwikipedia.org This sensitization is attributed, at least in part, to this compound's ability to inhibit aldehyde dehydrogenase (ALDH) enzymes. wikipedia.orgwikidata.orgwikipedia.org Inhibition of ALDH by this compound leads to the intracellular accumulation of cytotoxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which contributes to cell death, particularly in cancer cells already vulnerable due to GSH depletion. wikipedia.orgwikidata.orgwikipedia.org This effect has been observed in vitro and in vivo, including in cancer cells that have developed resistance to sulfasalazine. wikipedia.orgwikidata.org

Enhancement of Radiation Therapy Efficacy in In Vitro Cancer Models

In addition to sensitizing cancer cells to chemical GSH-depleting agents, OXY-mediated ALDH inhibition has also been shown to enhance the efficacy of radiation therapy in vitro. wikipedia.orgwikidata.orgdrugbank.comakrivisbio.com By contributing to GSH depletion, this compound can compromise the antioxidant defense mechanisms of cancer cells, making them more susceptible to the oxidative damage induced by radiation.

Inhibition of Tumor Growth in Preclinical Xenograft Models (e.g., HCT116 cell xenograft mice)

Preclinical in vivo studies using xenograft models have provided evidence for the potential of this compound in inhibiting tumor growth. Specifically, combined treatment with this compound and sulfasalazine has been found to suppress the growth of SSZ-resistant tumors in vivo. wikipedia.orgwikidata.orgdrugbank.com HCT116 xenograft models, derived from human colorectal cancer cells, are among the models utilized in preclinical research to evaluate the efficacy of therapeutic agents and study tumor growth inhibition, demonstrating the relevance of these findings to potential human cancers. calpaclab.comnih.gov

Identification of Potential Biomarkers (e.g., Cyclooxygenase-2, ALDH1A1)

Research into the effects of this compound and its combinatorial therapies has led to the identification of potential biomarkers that may predict treatment efficacy. Microarray analysis of tumor xenograft tissue has indicated that cyclooxygenase-2 (COX-2) expression could serve as a biomarker for the effectiveness of combination therapy involving this compound and sulfasalazine. wikipedia.orgwikidata.orgdrugbank.com Furthermore, ALDH1A1, an isoform of aldehyde dehydrogenase, has been recognized as a potential biomarker in various cancers, and its inhibition, a mechanism associated with this compound's action, can influence the sensitivity of cancer cells to certain therapies. wikipedia.orgnih.govuwm.edu.pl

Interaction with Transforming Growth Factor-β (TGF-β) Signaling Pathways in Cancer

Information regarding the direct interaction of this compound with Transforming Growth Factor-beta (TGF-β) signaling pathways in cancer was not found in the consulted literature. Research on TGF-β signaling highlights its complex role in cancer progression acs.orgnih.govnih.govplos.org, but a direct link to this compound's mechanisms of action was not identified in the scope of this review.

Antimicrobial Research: Synergistic Effects

Beyond its cardiovascular and potential anti-cancer effects, this compound has also demonstrated activity in antimicrobial research, particularly in combination with established antibiotics.

In Vitro Antibacterial Properties Against Gram-Positive and Gram-Negative Bacteria

In vitro studies have revealed that this compound hydrochloride possesses antibacterial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. wikipedia.orgmims.comsigmaaldrich.comuni.lu Minimum inhibitory concentrations (MICs) for this compound against most tested strains typically ranged from 50 to 200 µg/ml, although some strains exhibited sensitivity at lower concentrations. mims.com

Synergistic Interactions with Conventional Antibiotics (e.g., Tetracycline) in Bacterial Infection Models (e.g., Infected mice)

Preclinical studies have explored the potential of this compound hydrochloride to act synergistically with conventional antibiotics against various bacterial strains. Research indicates that this compound HCl possesses inherent in vitro antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. nih.govnih.govresearchgate.net This intrinsic activity prompted investigations into whether combining this compound with existing antibiotics could enhance their efficacy, particularly in light of increasing antibiotic resistance. nih.govfrontiersin.org

A notable study investigated the synergistic potential between this compound and six different antibiotics, including tetracycline (B611298), against ten bacterial strains sensitive to both this compound and the selected antibiotics. nih.gov Disc diffusion tests revealed a statistically significant synergism (p<0.01) between this compound and tetracycline when compared to their individual effects. nih.gov Further analysis using the checkerboard method yielded a fractional inhibitory concentration (FIC) index of 0.37 for the this compound-tetracycline combination, confirming a synergistic interaction between the two compounds. nih.govresearchgate.net

The synergistic effect observed in vitro was further evaluated in in vivo bacterial infection models using mice. nih.gov In mouse-protection tests, the combination of this compound and tetracycline demonstrated a highly significant synergistic effect (p<0.0001) in protecting mice challenged with a virulent bacterial strain, Salmonella typhimurium. nih.govnih.govresearchgate.net These findings suggest that the co-administration of this compound with tetracycline could potentially improve the effectiveness of antibiotic therapy in certain microbial diseases and may offer new avenues for combating drug-resistant bacterial infections. nih.gov

This compound itself has shown the capacity to offer significant protection to mice challenged with a mouse-virulent strain of Salmonella typhimurium at various concentrations (15, 30, and 60 µ g/mouse ) in animal experiments. nih.gov The in vivo results for this compound alone were also reported as highly significant. nih.gov

The minimum inhibitory concentration (MIC) of this compound against a large number of bacterial strains has been determined, generally ranging from 50-200 µg/ml, though some strains were inhibited at lower concentrations. nih.gov

The observed synergistic activity between this compound and tetracycline in both in vitro and in vivo models highlights this compound's potential as a "helper compound" that can enhance the efficacy of conventional antibiotics. springermedicine.com

Table 1: Synergistic Effects of this compound and Tetracycline

MethodBacterial Strains TestedSynergism ObservedStatistical SignificanceFIC Index (this compound + Tetracycline)
Disc Diffusion10 strainsYesp < 0.01Not applicable
Checkerboard Assay10 strainsYesNot specified0.37
Mouse ProtectionSalmonella typhimuriumYesp < 0.0001Not applicable

Other Preclinical Studies (e.g., Myocardial Necrosis Prevention in Rats)

Beyond its interactions with antibiotics, preclinical studies in rats have investigated the potential of this compound to protect against experimentally induced myocardial necrosis. Myocardial necrosis was induced in rats through the administration of isoproterenol (B85558). nih.govijpp.com This model is characterized by significant increases in serum enzymes such as creatine (B1669601) phosphokinase (CPK), lactic dehydrogenase (LDH), and aspartate transaminase (AST), as well as increased tissue lactate (B86563) content and a reduction in myocardial glycogen (B147801) content. nih.gov Microscopically, typical infarct-like necrosis is observed in this model. nih.gov

Studies have shown that this compound, administered intramuscularly at doses of 2, 4, and 8 mg/kg for several days prior to and during isoproterenol administration, was effective in providing protection against myocardial necrosis. nih.gov A comparative study also included propranolol (B1214883), which similarly offered protection, although higher doses of propranolol were associated with sporadic high mortality. nih.gov

This compound at doses of 4 and 8 mg/kg helped in returning serum AST and CPK levels to within the range of control animals. nih.gov While propranolol also reduced LDH levels, they remained higher than control values, unlike with this compound. nih.gov The beneficial effect of this compound on myocardial glycolytic flux was found to be dose-dependent. nih.gov Specifically, a dose of 8 mg/kg of this compound significantly increased glycogen content (31%, p < 0.01) and normalized the activity of the enzyme phosphofructokinase (PFK) and tissue lactate content. nih.gov Propranolol, in contrast, did not show a dose-dependent reduction in myocardial lactate content, and these levels were not restored to the control range. nih.gov

These findings suggest that this compound may exert cardioprotective effects by preserving myocardial metabolic function and preventing the biochemical and histological changes associated with isoproterenol-induced myocardial necrosis in rats. nih.gov Other studies in rats have also explored the effects of this compound on heart hypertrophy and collagen concentration in pressure-loaded hearts, indicating a broader interest in its cardiovascular effects in preclinical models. nih.gov

Table 2: Effects of this compound on Biochemical Markers in Isoproterenol-Induced Myocardial Necrosis in Rats

Biochemical MarkerIsoproterenol AloneThis compound (4 & 8 mg/kg)Propranolol (2 & 4 mg/kg)
Serum ASTIncreasedReturned to control rangeReturned to control range
Serum CPKIncreasedReturned to control rangeReturned to control range
Serum LDHIncreasedNot explicitly statedReduced, but above control
Tissue LactateIncreasedReturned to normal (8 mg/kg)Not restored to control
Myocardial GlycogenReducedIncreased (8 mg/kg)Not explicitly stated
PFK ActivityChanged (biphasic)Returned to normal (8 mg/kg)Not explicitly stated

Metabolic Pathways and Metabolite Characterization of Oxyfedrine in Non Human Systems

Primary Biotransformation Pathways

The biotransformation of oxyfedrine (B31961) in non-human systems primarily involves metabolic processes that convert the parent compound into more polar substances, facilitating their excretion. While detailed enzymatic pathways can vary between species, a significant metabolic step identified is N-demethylation. core.ac.uk This process involves the removal of a methyl group from the nitrogen atom in the this compound molecule. core.ac.uk

Another potential metabolic transformation suggested is the modification of the propiophenone (B1677668) moiety of this compound. core.ac.uk The resulting suspected metabolite containing this altered structure may undergo further spontaneous chemical transformations. core.ac.uk Biotransformation reactions in animals, as with other xenobiotics, often involve enzymatic systems located primarily in the liver, such as cytochrome P450 enzymes, which catalyze oxidative metabolism. mdpi.comwikipedia.org These processes aim to make lipophilic compounds like this compound more hydrophilic for easier elimination. wikipedia.org

Identification and Characterization of Active Metabolites (e.g., Norephedrine)

A key active metabolite of this compound identified in non-human systems is norephedrine (B3415761) (phenylpropanolamine). wikipedia.orgcore.ac.uk This metabolite is formed through the metabolic pathway involving the cleavage of the this compound molecule. core.ac.uk Specifically, the proposed metabolic route shows this compound being converted to norephedrine and a fragment containing the 3-methoxypropiophenone structure. core.ac.uk

While norephedrine is a major active metabolite, other potential metabolites containing the propiophenone moiety have also been suggested, although their specific activity and characterization may require further investigation. core.ac.uk The identification of metabolites is often achieved using advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which allows for the separation, detection, and structural elucidation of these compounds in biological samples. ijpras.comwuxiapptec.com

Excretion Profiles of Metabolites in Animal Models

Excretion studies in animal models, such as rats and dogs, provide crucial data on how this compound and its metabolites are eliminated from the body. The primary route of excretion for this compound metabolites in animals is the urine. wikipedia.org

Research indicates that a substantial portion of this compound is excreted in the urine in the form of its active metabolites, with reports suggesting that about 75% to 100% of this compound is excreted as norephedrine. wikipedia.org This high percentage of excretion as norephedrine underscores its significance as a major metabolic product in tested animal species.

Animal models like rats and dogs are commonly used in excretion studies due to their relevance in preclinical drug development, although species differences in metabolism and excretion profiles can exist. medwinpublishers.comfda.gov

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound5489013
Norephedrine26934

Data Table: Excretion of this compound as Norephedrine in Animal Models

Animal ModelPercentage of this compound Excreted as Norephedrine in UrineSource
Not specified75-100% wikipedia.org

Analytical Methodologies for Oxyfedrine Research and Quantification

Spectrophotometric Techniques

Spectrophotometry is a widely used analytical technique that measures the absorption or transmission of light through a sample. For oxyfedrine (B31961), several spectrophotometric methods have been developed, often relying on reactions that produce colored compounds measurable in the visible spectrum.

Cerimetric Methods Utilizing Charge Transfer Complexation

Cerimetric methods involving charge transfer complexation have been employed for the spectrophotometric determination of this compound. One such method utilizes the reaction of this compound with cerium(IV) sulfate (B86663) in an acidic medium. This method is based on the oxidation of this compound by an excess amount of cerium(IV) sulfate. The unreacted cerium(IV) sulfate is then treated with iron(II) sulfate, which gets oxidized to iron(III) sulfate. The resulting iron(III) sulfate solution is subsequently reacted with ammonium (B1175870) thiocyanate, forming a blood-red colored complex of iron(III) thiocyanate. The absorbance of this complex is measured at 560 nm against a reagent blank. wisdomlib.orgalfa-chemistry.comwisdomlib.org

This method has been reported for the assay of this compound in pharmaceutical formulations, such as tablets. wisdomlib.orgalfa-chemistry.comwisdomlib.org The linearity of the calibration graph, plotting absorbance against this compound concentration, has been observed within a specific range, indicating compliance with Beer's Law. alfa-chemistry.comwisdomlib.org Statistical validation and recovery studies have been performed to confirm the accuracy and reproducibility of this cerimetric method. alfa-chemistry.com

Oxidative Coupling Reaction-Based Spectrophotometry (e.g., with MBTH/Sodium Periodate)

Another spectrophotometric approach for this compound determination involves oxidative coupling reactions. A reported method utilizes the oxidative coupling reaction of this compound with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of sodium periodate (B1199274) (NaIO4). jchps.com This reaction forms a colored chromogen that exhibits a maximum absorbance at 632 nm. jchps.com

The method is based on the oxidation of MBTH in the presence of sodium periodate, forming an electrophilic intermediate that couples with this compound to produce a blue-colored product. jchps.com This technique has been applied for the determination of this compound in bulk samples and dosage forms. jchps.com Linearity has been observed within a specific concentration range, and the method has been statistically validated and evaluated through recovery studies. jchps.com

Charge Transfer Complexation Methods (e.g., DDQ method)

Charge transfer complexation methods, particularly those employing electron acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), have also been explored for the spectrophotometric analysis of this compound. In the DDQ method, this compound reacts with DDQ to form a charge-transfer complex. wisdomlib.org This complex is typically colored, allowing for spectrophotometric measurement.

A reported method using DDQ involves the reaction of this compound with a DDQ solution in a solvent like chloroform, resulting in a honey-colored charge-transfer complex solution. wisdomlib.org The absorbance of this complex is measured at a specific wavelength, such as 470 nm. wisdomlib.org This method has been applied for the estimation of this compound in pharmaceutical dosage forms and has shown linearity over a defined concentration range. wisdomlib.org

Chromatographic Separation Techniques for Research Applications (e.g., TLC, potential for HPLC/UHPLC)

Chromatographic techniques are essential for separating and quantifying components in complex mixtures. For this compound research, techniques like Thin Layer Chromatography (TLC) have been used, and the potential for more advanced methods like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) exists for more complex analyses.

Thin Layer Chromatography (TLC) has been employed in the analysis of this compound, particularly in the context of studying its stability and identifying degradation products like norephedrine (B3415761) and 3-methoxyacrylophenone in in vitro experiments. nih.gov TLC allows for the qualitative analysis and separation of compounds based on their differential migration on a stationary phase. Densitometric measurement can be used for quantitative analysis in TLC. nih.gov

While the provided search results specifically mention TLC for this compound degradation studies, HPLC and UHPLC are widely recognized as powerful chromatographic techniques for drug analysis and quantification in research settings. researchgate.netchromatographytoday.commdpi.com These techniques offer higher resolution, sensitivity, and speed compared to TLC. HPLC and UHPLC coupled with detectors like UV-Vis or mass spectrometry (LC-MS/MS or UHPLC-MS/MS) are commonly used for the quantification of drugs in various matrices. researchgate.netchromatographytoday.commdpi.comnih.gov The application of HPLC or UHPLC for this compound analysis would likely involve developing suitable mobile phases and stationary phases to achieve optimal separation and sensitive detection.

Theoretical Applications and Future Research Directions for Oxyfedrine

Exploration of Multi-Target Pharmacological Strategies

Oxyfedrine's mechanism involves interaction with β-adrenergic receptors and potentially influencing norepinephrine (B1679862) levels through its metabolite. wikipedia.org However, research suggests it may also interact with α-adrenergic receptors at higher concentrations, acting as a partial agonist or antagonist. wikipedia.org This indicates a potential for multi-target modulation of the adrenergic system. The exploration of multi-target pharmacological strategies is a growing area in drug discovery, particularly for complex diseases with multifactorial etiologies. frontiersin.org Designing drugs that engage multiple predefined therapeutic targets within a disease pathway can potentially enhance efficacy and reduce toxicity compared to single-target agents. frontiersin.org Future research could investigate the precise binding affinities and functional effects of This compound (B31961) and its metabolites across the spectrum of adrenergic receptors and other potentially relevant targets. This could involve detailed in vitro studies and computational modeling to map its interaction profile.

Potential for Drug Repurposing in Non-Cardiovascular Contexts

Emerging research suggests potential non-cardiovascular applications for this compound. One notable area of investigation is its role as a sensitizer (B1316253) of cancer cells to certain therapies. Studies have identified this compound as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes. researchgate.netnih.gov This inhibition can lead to the accumulation of cytotoxic aldehydes, such as 4-hydroxynonenal (B163490), particularly in cancer cells with depleted glutathione (B108866) (GSH) levels. researchgate.netnih.gov Research in cancer cell lines and xenograft mouse models has shown that this compound can enhance the efficacy of GSH-depleting agents, including the xCT inhibitor sulfasalazine (B1682708), leading to increased cancer cell death. researchgate.netnih.govtargetmol.com

This suggests a potential for repurposing this compound in cancer treatment, particularly in combination with therapies that induce GSH depletion or ferroptosis, an iron-dependent form of cell death. researchgate.netnih.govoup.comoup.com this compound's structural similarity to dyclonine (B1211874), another ALDH inhibitor with reported cancer cell-sensitizing effects, supports this potential. researchgate.netoup.comoup.com

Beyond cancer, some studies have explored the antimicrobial potential of cardiovascular drugs, including this compound. mdpi.comncats.io While not its primary indication, this hints at the possibility of investigating this compound for potential applications in infectious diseases, either alone or in combination with existing antimicrobial agents. mdpi.com

Data from a study on this compound's effect on aldehyde dehydrogenase activity in cancer cells:

Cell LineThis compound ConcentrationDurationEffect on ALDH Activity
HCT11650 µM48 hoursSuppressed
HSC-450 µM48 hoursSuppressed

This table is based on findings indicating this compound suppresses ALDH activity in certain cancer cell lines. targetmol.commedchemexpress.commedchemexpress.com

Development of Analogs with Enhanced Receptor Selectivity

This compound is described as a non-selective partial agonist for β₁- and β₂-adrenergic receptors, with selectivity over α-adrenergic receptors, although interactions with α receptors at high concentrations have been reported. wikipedia.org For therapeutic applications that require more precise targeting of specific receptor subtypes, the development of this compound analogs with enhanced receptor selectivity could be a valuable future research direction. Achieving high selectivity for agonist ligands can minimize off-target effects and potentially improve the therapeutic index. nih.gov

Future research could involve structure-activity relationship studies to identify molecular modifications of the this compound structure that enhance selectivity for particular β-adrenergic receptor subtypes or potentially other targets identified through multi-target investigations. Computational modeling and medicinal chemistry efforts would be crucial in designing and synthesizing such analogs, followed by rigorous in vitro and in vivo pharmacological testing to evaluate their selectivity and efficacy profiles.

Integration with Systems Pharmacology and Omics Approaches

Systems pharmacology and omics approaches offer powerful tools for understanding the complex interactions of drugs within biological systems. nih.govlabsyspharm.orgappleacademicpress.com Integrating these approaches with this compound research can provide a more comprehensive understanding of its mechanisms of action, identify novel targets, and predict its effects in different physiological and pathological states.

Omics Technologies: Genomics, transcriptomics, proteomics, and metabolomics can be used to study the global biological responses to this compound treatment. appleacademicpress.commdpi.com Transcriptomic analysis, for instance, could reveal changes in gene expression pathways influenced by this compound, potentially uncovering previously unknown effects. Proteomics could identify altered protein levels and post-translational modifications, providing insights into signaling cascades affected by the drug. labsyspharm.org

Systems Pharmacology: By integrating omics data with network analysis and computational modeling, systems pharmacology can help to map how this compound perturbs biological networks. nih.govlabsyspharm.org This can aid in understanding its multi-target effects, predicting potential drug interactions, and identifying biomarkers of response or toxicity. nih.gov

Future research could utilize these integrated approaches to:

Elucidate the full spectrum of molecular targets and pathways influenced by this compound.

Identify patient subpopulations who might benefit most from this compound or its future analogs based on their molecular profiles.

Predict potential off-target effects and adverse reactions at a systems level.

Role in Mechanistic Toxicological Investigations (Non-Human Models)

Understanding the mechanistic basis of drug toxicity is crucial for assessing safety and predicting potential adverse effects in humans. Non-human models play a vital role in toxicological investigations. topra.orgnih.gov While dosage and safety profiles are outside the scope of this article, future research can utilize non-human models to delve deeper into the mechanisms underlying any observed toxicological effects of this compound.

Mechanistic toxicological studies in appropriate animal models can help to:

Identify target organs of toxicity. topra.org

Characterize the dose-response relationship for toxic effects. topra.org

Uncover the cellular and molecular pathways involved in mediating toxicity. nih.gov

Assess the reversibility of toxic effects. topra.org

By combining traditional toxicological assessments with advanced techniques, such as toxicogenomics (studying changes in gene expression in target tissues), researchers can gain a more complete picture of how this compound interacts with biological systems at doses relevant to its pharmacological activity and beyond. nih.gov This fundamental understanding is essential for informing the safe development and potential repurposing of this compound or its derivatives.

Q & A

Q. What experimental design considerations are critical for studying Oxyfedrine’s β-receptor partial agonism in vitro?

  • Methodological Answer : To assess this compound’s β-receptor activity, use isolated tissue models (e.g., portal vein smooth muscle) to measure dose-dependent responses. Include control groups treated with full agonists (e.g., isoprenaline) and antagonists (e.g., propranolol) to validate partial agonism. Ensure precise documentation of buffer composition, temperature, and electrical stimulation parameters to enable reproducibility . For new compounds, provide NMR, HPLC purity data, and spectral comparisons to reference standards .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

  • Methodological Answer : Standardize protocols for oral administration in animal models (e.g., dosing intervals, fasting conditions) and use validated analytical methods (e.g., LC-MS/MS) to quantify plasma concentrations. Report extraction efficiency, calibration curves, and limits of detection. Cross-validate results with literature on metabolite profiles (e.g., tissue distribution post-prolonged administration) to identify confounding factors .

Q. What are the key parameters for evaluating this compound’s anti-anginal efficacy in preclinical models?

  • Methodological Answer : Measure coronary blood flow (via Doppler or microsphere techniques), myocardial oxygen consumption, and ischemic marker levels (e.g., lactate). Compare outcomes to established anti-anginal agents (e.g., isosorbide dinitrate) using randomized, blinded protocols. Include hemodynamic variables (heart rate, blood pressure) to assess systemic effects .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported effects on myocardial contractility?

  • Methodological Answer : Conduct a meta-analysis of existing studies, stratifying data by experimental models (e.g., isolated heart vs. in vivo), species, and dosages. Use statistical tools (e.g., heterogeneity tests) to identify confounding variables. Replicate conflicting protocols with standardized conditions, and perform sensitivity analyses to isolate mechanisms (e.g., β1 vs. β2 receptor activation) .

Q. What methodological approaches can elucidate the role of this compound metabolites in its pharmacological profile?

  • Methodological Answer : Employ metabolic profiling (e.g., hepatocyte incubation + UPLC-QTOF) to identify major metabolites. Compare metabolite activity in receptor-binding assays and functional models (e.g., coronary vasodilation). Use radiolabeled this compound to track tissue distribution and correlate metabolite concentrations with observed effects .

Q. How can researchers optimize in vitro models to study this compound’s antibacterial properties?

  • Methodological Answer : Perform MIC/MBC assays across bacterial strains (e.g., S. aureus, E. coli) with controls for solvent interference. Include time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects. Pair with cytotoxicity assays (e.g., mammalian cell lines) to assess therapeutic index. Reference CLSI guidelines for reproducibility .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., log[agonist] vs. response) to calculate EC50 and Emax values. Apply ANOVA with post-hoc tests for multi-group comparisons. Report variability (SD/SEM) and effect sizes. For clinical data, use survival analysis (e.g., Kaplan-Meier) to evaluate angina recurrence rates .

Q. How should researchers address variability in coronary blood flow measurements across this compound studies?

  • Methodological Answer : Normalize data to baseline flow rates and account for inter-subject variability using mixed-effects models. Apply Bland-Altman plots to assess measurement agreement between techniques (e.g., Doppler vs. thermodilution). Include power calculations in study design to ensure adequate sample sizes .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to clinical trials testing this compound in angina patients?

  • Methodological Answer : Adhere to Declaration of Helsinki principles: obtain informed consent, ensure blinding, and pre-register trials (e.g., ClinicalTrials.gov ). Include data safety monitoring boards to review adverse events. Publish negative results to avoid publication bias .

Q. How can researchers enhance transparency in reporting this compound’s experimental data?

  • Methodological Answer :
    Follow FAIR principles: share raw data in repositories (e.g., Zenodo), provide detailed protocols on protocols.io , and use standardized templates (e.g., ARRIVE for animal studies). Disclose conflicts of interest and funding sources in all publications .

Tables for Key Data

Parameter This compound Value Reference
Molecular Weight349.852 g/mol
MIC Range (Bacterial Strains)50–200 µg/mL
Recommended Oral Dose8–24 mg, 3x daily
EC50 (β-Receptor Activation)0.1–1.0 µM (varies by tissue)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.